2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol
Description
2-Amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol is a heterocyclic compound featuring a phenol core substituted with an amino group at the 2-position and a 2-benzyl-2H-tetrazole moiety at the 4-position. Its molecular formula is C₁₄H₁₂N₅O, with a molecular weight of 266.28 g/mol.
This compound is structurally related to pharmacologically active benzoxazole and tetrazole derivatives, which are known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the benzyl group may improve membrane permeability, while the phenolic hydroxyl and amino groups offer sites for hydrogen bonding, critical for interactions in biological systems.
Synthetic routes for analogous tetrazole-phenol derivatives typically involve cyclization reactions, such as the reaction of nitriles with sodium azide (Sharpless conditions) or the thermolysis of dithiazole intermediates . For example, describes the synthesis of 4-(2-phenyl-2H-tetrazol-5-yl)benzoate using benzoylsulfonohydrazide, suggesting similar methods could apply to the target compound .
Properties
IUPAC Name |
2-amino-4-(2-benzyltetrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-12-8-11(6-7-13(12)20)14-16-18-19(17-14)9-10-4-2-1-3-5-10/h1-8,20H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOZYYDGWLKJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol typically involves the formation of the tetrazole ring followed by its attachment to the phenol moiety. One common method involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as copper or zinc salts under mild conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzyl group in the target compound increases lipophilicity compared to the unsubstituted tetrazole in 2-amino-4-(1H-tetrazol-5-yl)phenol . This may enhance bioavailability but reduce water solubility. Benzoxazole analogs (e.g., 5-Amino-2-(5-ethyl-benzoxazol-2-yl)phenol) replace the tetrazole with a benzoxazole, which is associated with antiproliferative activity but lacks the hydrogen-bonding capability of the tetrazole .
Synthetic Pathways: Tetrazole-phenol derivatives are often synthesized via cycloaddition (e.g., sodium azide with nitriles) . Benzoxazole derivatives, such as those in , involve condensation of hydrazines with carbonyl compounds, followed by cyclization .
Biological Activity: Tetrazole-containing compounds (e.g., 2-amino-4-(1H-tetrazol-5-yl)phenol) show broad-spectrum antimicrobial activity, likely due to interactions with bacterial enzymes . Benzoxazole derivatives exhibit antiproliferative effects, as seen in 5-Amino-2-(5-ethyl-benzoxazol-2-yl)phenol, which may target DNA or protein synthesis .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 266.28 | 2.8 | 0.12 |
| 2-Amino-4-(1H-tetrazol-5-yl)phenol | 177.17 | 1.2 | 1.45 |
| 5-(4-Methoxybenzyl)-2H-tetrazole | 206.20 | 2.1 | 0.35 |
Biological Activity
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol is a compound that incorporates a tetrazole moiety, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing their activity. This interaction may lead to the inhibition of specific enzymes by binding to their active sites, thus modulating critical biochemical pathways essential for cellular functions.
2. Antioxidant Properties
Compounds containing tetrazole rings, including this compound, often exhibit significant antioxidant properties. This activity can be beneficial in protecting cells from oxidative stress and related damage, which is crucial in various pathological conditions.
3. Antitumor Activity
Recent studies have indicated that tetrazole-containing compounds can exhibit potent antitumor activity. For instance, the presence of the tetrazole moiety in similar compounds has been linked to cytotoxic effects against various cancer cell lines, including ovarian carcinoma and glioblastoma . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenolic ring can enhance antitumor efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | OVCAR-3 | <10 | Inhibition of cell proliferation |
| Analog A | U251 (Glioblastoma) | 15 | Induction of apoptosis |
| Analog B | A431 (Skin cancer) | 20 | Cell cycle arrest |
4. Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
5. Neuroprotective Effects
Research indicates that certain tetrazole derivatives may possess neuroprotective properties. These compounds have demonstrated the ability to reduce β-amyloid aggregation, a hallmark of Alzheimer's disease, thereby offering potential therapeutic avenues for neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various benzyl-substituted tetrazoles, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations lower than those required for standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial effects of tetrazole derivatives highlighted that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound’s mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis and death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
